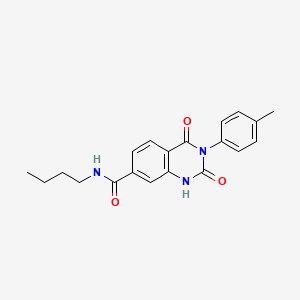

![molecular formula C21H16N2O4S B6514772 benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate CAS No. 892273-33-5](/img/structure/B6514772.png)

benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate is a complex organic compound. It belongs to the class of chemical compounds known as thieno[3,2-d]pyrimidines . These compounds are characterized by a structure that includes a thiophene ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines include cyclization reactions and heating of 3-amino-thiophene-2-carboxamides . The exact reactions for the synthesis of this compound are not specified in the available literature.Aplicaciones Científicas De Investigación

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate has been used in a variety of scientific research applications. It has been used as a reagent in the development of new drugs, as a tool for studying biochemical and physiological processes, and as a potential therapeutic agent. This compound has also been used in the development of new drugs and in the synthesis of other compounds.

Mecanismo De Acción

Target of Action

CCG-27292, also known as benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate or F6548-1279, primarily targets the Rho/SRF (Serum Response Factor) pathway . The key effectors in this pathway are myocardin-related transcription factors (MRTFs) and Cereblon (CRBN) . MRTFs regulate various cellular functions, and CRBN is a substrate receptor for E3 ubiquitin ligase .

Mode of Action

CCG-27292 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with other agents that degrade Ikaros/Aiolos, CCG-27292 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .

Biochemical Pathways

The action of CCG-27292 leads to the derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous cell lines .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a critical part of drug development and could be used to study the drug disposition of ccg-27292 in the human body .

Result of Action

The action of CCG-27292 leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates mitochondrial functions, affecting oxidative phosphorylation in a dose-dependent manner .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate in lab experiments has a number of advantages and limitations. One advantage of this compound is that it is relatively easy to synthesize and use in lab experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool in the development of new drugs. However, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in different contexts.

Direcciones Futuras

The potential uses of benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate in the scientific research field are vast and varied. In the future, this compound could be used to develop new drugs, to study biochemical and physiological processes, and to develop new compounds. Additionally, this compound could be used as a potential therapeutic agent for a variety of conditions. Finally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential side effects.

Métodos De Síntesis

Benzyl 2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetate can be synthesized using a variety of methods. The most common method is a multistep reaction involving the reaction of 2-chloro-4-hydroxy-6-methyl-1,3-dioxane with benzyl acetate, followed by the addition of 2-chloro-3-phenylthiophene-1,3-dioxolane. This reaction yields this compound in high yields and is relatively simple to carry out. Other methods of synthesis have also been developed, including the use of microwave-assisted and solid-state syntheses.

Propiedades

IUPAC Name |

benzyl 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c24-18(27-14-15-7-3-1-4-8-15)13-22-17-11-12-28-19(17)20(25)23(21(22)26)16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHQVAFJIURBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514694.png)

![4-benzyl-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6514699.png)

![1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514705.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6514720.png)

![2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6514728.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B6514732.png)

![3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514734.png)

![1-benzyl-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514747.png)

![3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514748.png)

![6-acetyl-3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514761.png)

![6-acetyl-3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-5-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6514766.png)

![methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B6514773.png)

![N-(1-benzylpiperidin-4-yl)-2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B6514784.png)